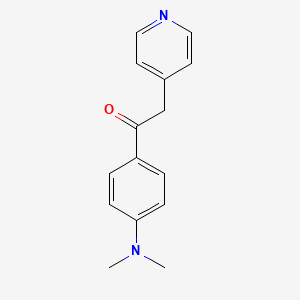
1-(4-Dimethylaminophenyl)-2-(4-pyridyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Dimethylaminophenyl)-2-(4-pyridyl)ethanone is an organic compound that features both a dimethylaminophenyl group and a pyridyl group. This compound is of interest due to its unique structural properties, which make it useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Dimethylaminophenyl)-2-(4-pyridyl)ethanone typically involves the reaction of 4-dimethylaminobenzaldehyde with 4-pyridylacetonitrile under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Dimethylaminophenyl)-2-(4-pyridyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-(4-Dimethylaminophenyl)-2-(4-pyridyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Dimethylaminophenyl)-2-(4-pyridyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Dimethylaminophenyl)-2-(4-pyridyl)ethanol: Similar structure but with an alcohol group instead of a ketone.
4-Dimethylaminobenzaldehyde: Contains the dimethylaminophenyl group but lacks the pyridyl group.
4-Pyridylacetonitrile: Contains the pyridyl group but lacks the dimethylaminophenyl group.
Uniqueness
1-(4-Dimethylaminophenyl)-2-(4-pyridyl)ethanone is unique due to the presence of both the dimethylaminophenyl and pyridyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications.
Propiedades
Número CAS |
124066-15-5 |
|---|---|
Fórmula molecular |
C15H16N2O |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
1-[4-(dimethylamino)phenyl]-2-pyridin-4-ylethanone |
InChI |
InChI=1S/C15H16N2O/c1-17(2)14-5-3-13(4-6-14)15(18)11-12-7-9-16-10-8-12/h3-10H,11H2,1-2H3 |
Clave InChI |
CTOYVTJSKRKBGL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=O)CC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[[2-(4-acetylpiperazin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate](/img/structure/B13877424.png)





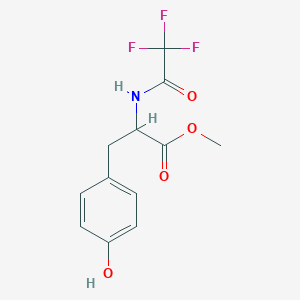
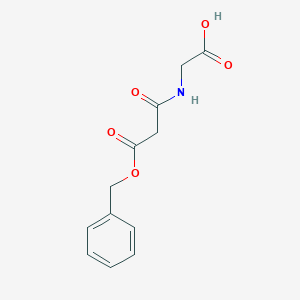
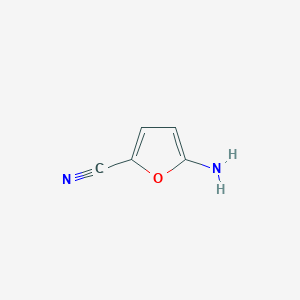
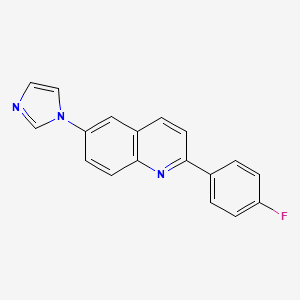
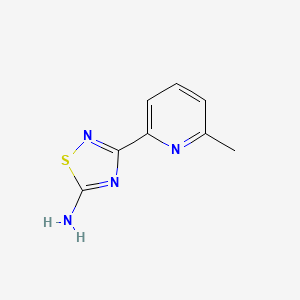
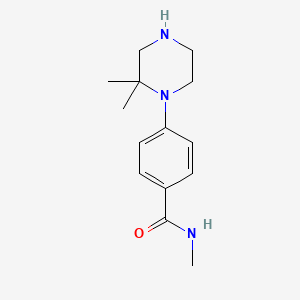
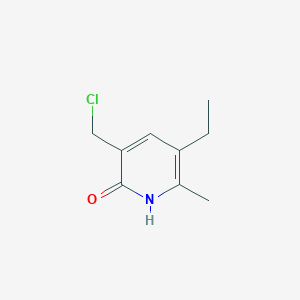
![Imidazo[2,1-a]phthalazine](/img/structure/B13877486.png)
